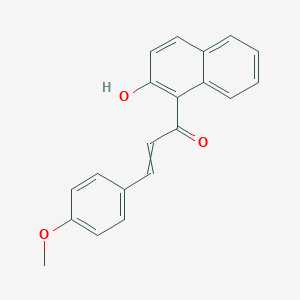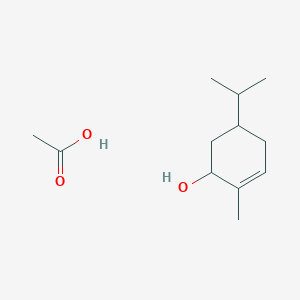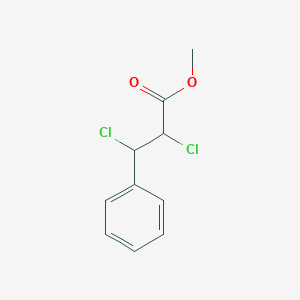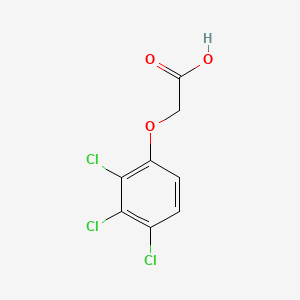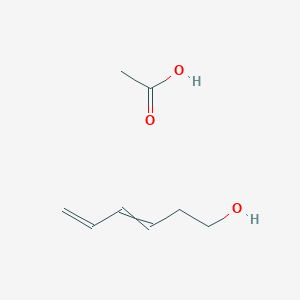
Curium bromide (244CmBr3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Curium tribromide is an inorganic compound composed of curium and bromine, with the chemical formula CmBr₃ It is a white or pale yellow-green solid that crystallizes in an orthorhombic structure Curium tribromide is part of the actinide series and is known for its high density and significant radioactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Curium tribromide can be synthesized through several methods:
-
Reaction of Curium Chloride with Ammonium Bromide:
Reaction: CmCl₃ + 3NH₄Br → CmBr₃ + 3NH₄Cl
Conditions: This reaction is carried out in a hydrogen atmosphere at temperatures between 400°C and 450°C.
-
Reaction of Curium(III) Oxide with Hydrobromic Acid:
Reaction: Cm₂O₃ + 6HBr → 2CmBr₃ + 3H₂O
Conditions: This reaction occurs at approximately 600°C.
Industrial Production Methods: Industrial production of curium tribromide is limited due to the scarcity and high cost of curium. The methods mentioned above are typically used in research laboratories rather than industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: Curium tribromide undergoes various chemical reactions, including:
Oxidation-Reduction Reactions:
Substitution Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, halogens, and other strong oxidizers.
Reducing Agents: Hydrogen, metals, and other reducing agents.
Solvents: Typically, non-aqueous solvents are used to prevent hydrolysis.
Major Products Formed:
- Depending on the reaction conditions, products can include other curium halides, oxides, or complex compounds with different ligands.
Applications De Recherche Scientifique
Curium tribromide has several scientific research applications:
Nuclear Chemistry:
Materials Science:
Radiation Studies:
Mécanisme D'action
The mechanism of action of curium tribromide primarily involves its radioactivity and chemical reactivity:
Radioactivity: Curium emits alpha particles, which can cause ionization and radiation damage in materials.
Chemical Reactivity: The compound can interact with other chemicals through redox and substitution reactions, affecting the chemical environment.
Comparaison Avec Des Composés Similaires
Plutonium Tribromide (PuBr₃):
Americium Tribromide (AmBr₃):
Uniqueness:
- Curium tribromide is unique due to its specific position in the actinide series, its high radioactivity, and its potential applications in nuclear science and materials research.
Conclusion
Curium tribromide is a fascinating compound with significant implications in nuclear chemistry and materials science
Propriétés
Numéro CAS |
24297-27-6 |
|---|---|
Formule moléculaire |
Br3Cm-3 |
Poids moléculaire |
486.78 g/mol |
Nom IUPAC |
curium;tribromide |
InChI |
InChI=1S/3BrH.Cm/h3*1H;/p-3 |
Clé InChI |
HKCWOGXVUZTSCB-UHFFFAOYSA-K |
SMILES canonique |
[Br-].[Br-].[Br-].[Cm] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


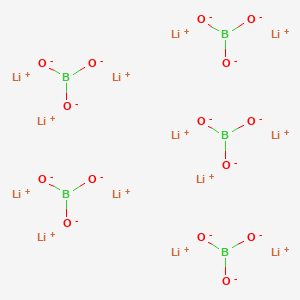
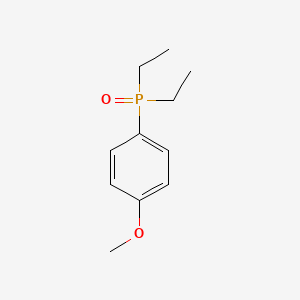
![3-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]butylcarbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14687141.png)
![1,1'-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene]](/img/structure/B14687146.png)

![2-[(4-Propylphenoxy)methyl]oxirane](/img/structure/B14687156.png)
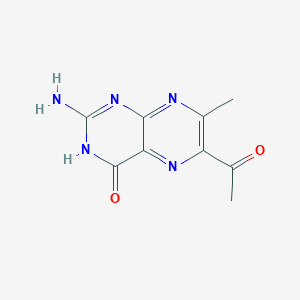
![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-1-(furan-2-yl)-3-hydroxybutan-1-one](/img/structure/B14687173.png)
